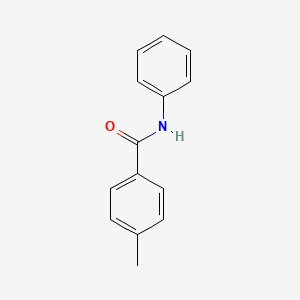

4-methyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEOPHYIUYAVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218476 | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-18-7 | |

| Record name | 4-Methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6833-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methyl-N-phenylbenzamide chemical properties

An In-depth Technical Guide to the Chemical and Biological Properties of 4-methyl-N-phenylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (also known as p-toluanilide), a key organic compound featuring the N-phenylbenzamide scaffold. This document, intended for researchers, chemists, and professionals in drug development, delves into the molecule's core physicochemical properties, spectroscopic signature, and established synthesis protocols. Furthermore, it explores the broader significance of the N-phenylbenzamide chemical class, which has demonstrated considerable potential across various therapeutic areas, including oncology and neurology. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory application and conceptual drug design.

PART 1: Core Physicochemical and Spectroscopic Characterization

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section outlines the essential chemical identifiers, physical characteristics, and the spectroscopic fingerprint of this compound.

1.1: Core Chemical Properties

This compound is a crystalline solid at room temperature. Its structure consists of a p-toluoyl group bonded to an aniline through an amide linkage. This arrangement of aromatic rings and a polar amide group dictates its physical properties, such as its relatively high melting point and solubility profile.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Toluanilide, 4-Methylbenzanilide, N-Phenyl-p-toluamide | [2] |

| CAS Number | 6833-18-7 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Melting Point | 143-148 °C | [2] |

| Appearance | White to light yellow crystalline powder | |

| InChI Key | PQEOPHYIUYAVDQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | [1][2] |

1.2: Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological assays. The molecular structure of this compound, with its two phenyl rings, renders it largely nonpolar.

-

Aqueous Solubility : It is expected to be insoluble or sparingly soluble in water[3]. The polar amide bond is insufficient to overcome the hydrophobicity of the large aromatic portions of the molecule.

-

Organic Solubility : It is soluble in many common organic solvents[4][5]. This is due to favorable van der Waals interactions between the solvent and the compound's aromatic rings. Suitable solvents for dissolution and recrystallization include ethanol, ethyl acetate, and chloroform. Forcing solubility in aqueous media for biological testing may require the use of co-solvents like DMSO or ethanol[6].

1.3: Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The structure of this compound gives rise to a predictable and distinct spectral fingerprint. While raw spectral data requires direct acquisition, the expected characteristics can be expertly predicted based on its molecular structure[1][7][8].

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Protons (-CH₃): A singlet peak around δ 2.3-2.4 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the p-tolyl ring will appear as two distinct doublets (an AA'BB' system), while the protons on the N-phenyl ring will show more complex splitting.

-

Amide Proton (N-H): A broad singlet, typically downfield (δ 8.0-9.0 ppm), whose position can be sensitive to solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methyl Carbon (-CH₃): An upfield signal around δ 21-22 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.

-

Carbonyl Carbon (C=O): A characteristic downfield signal around δ 165-167 ppm.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Aromatic Stretch: Signals just above 3000 cm⁻¹.

-

C=O (Amide I) Stretch: A strong, prominent absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 211. Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the p-toluoyl cation (m/z = 119) and the aniline radical cation (m/z = 93).

-

PART 2: Synthesis and Reactivity

The creation of the amide bond is one of the most fundamental and well-understood transformations in organic chemistry. The synthesis of this compound is a robust and reliable process, making it an excellent example for illustrating laboratory workflow.

2.1: Rationale for Synthetic Strategy

The most direct and common method for synthesizing N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative. This reaction, a variant of the Schotten-Baumann reaction, is highly efficient and proceeds under mild conditions. The use of a base (like triethylamine or pyridine) is critical to neutralize the HCl byproduct, driving the reaction to completion[9][10]. This method is chosen for its high yield, reliability, and ease of execution, making it a "self-validating" protocol for producing high-purity material.

2.2: Detailed Laboratory Synthesis Protocol

This protocol describes the synthesis of this compound from 4-methylbenzoyl chloride and aniline.

Materials:

-

Aniline (1.0 eq)

-

4-Methylbenzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heptane/Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add aniline (1.0 eq) and dissolve in dichloromethane (approx. 0.2 M). Cool the flask in an ice bath to 0 °C.

-

Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

-

Acylation: Add a solution of 4-methylbenzoyl chloride (1.05 eq) in dichloromethane dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from a suitable solvent system, such as heptane/ethyl acetate, to afford pure this compound as a white crystalline solid.

-

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in Part 1.

2.3: Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

PART 3: Applications in Drug Discovery and Materials Science

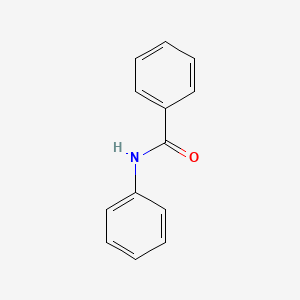

The N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable structure allows it to effectively present substituents for interaction with a wide array of biological targets.

3.1: The N-Phenylbenzamide Scaffold in Medicinal Chemistry

Derivatives of N-phenylbenzamide have been investigated for a broad spectrum of biological activities. The ability to easily modify both the benzoyl and aniline rings provides a powerful platform for tuning pharmacological properties. Documented activities include:

-

Anticancer Agents: As inhibitors of crucial cell signaling proteins like protein kinases[11].

-

Antiviral Agents: Showing efficacy against viruses such as Enterovirus 71 (EV71) and Hepatitis B Virus (HBV)[12][13][14].

-

Anticonvulsants: Demonstrating activity in seizure models, suggesting potential in treating epilepsy[15].

-

Antiprotozoal Agents: Acting as DNA minor groove binders in kinetoplastid parasites[16].

3.2: Case Study - Application as Protein Kinase Inhibitors

A significant area of research involves the modification of the 4-methylbenzamide backbone to develop protein kinase inhibitors for cancer therapy. In one study, new derivatives were designed to preserve the core N-phenylbenzamide structure while adding various purine substituents. Several of these compounds showed potent inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and induced apoptosis in cancer cell lines[11]. The this compound moiety serves as a foundational structure that can be elaborated upon to achieve specific and potent biological activity.

3.3: Logical Pathway for Kinase Inhibition

The mechanism by which many kinase inhibitors function involves competing with ATP for its binding site on the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that promotes cell proliferation.

Caption: Hypothesized mechanism of a this compound derivative as a kinase inhibitor.

PART 4: Safety, Handling, and Storage

Proper handling of all chemicals is paramount in a research environment. While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided search results, data from structurally related benzamides can be used to establish prudent safety practices[17][18].

4.1: Hazard Identification

Based on analogous compounds, this compound should be handled with care. Potential hazards include:

-

Acute Oral Toxicity: May be harmful if swallowed[18].

-

Skin Irritation: May cause skin irritation upon prolonged contact[17][18].

-

Mutagenicity: Some related benzamides are suspected of causing genetic defects. This compound should be handled as a potential mutagen until proven otherwise.

4.2: Recommended Handling Procedures

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat should be worn to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

4.3: Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Stability: The compound is stable under recommended storage conditions. The amide bond is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

Conclusion

This compound is more than a simple organic compound; it is a versatile building block with significant relevance in modern chemical research, particularly in the field of drug discovery. Its straightforward synthesis, well-defined chemical properties, and the proven biological potential of its structural class make it a valuable tool for chemists and pharmacologists. This guide provides the foundational knowledge necessary for its safe and effective use in the laboratory, serving as a launchpad for further innovation.

References

-

Stenutz, R. This compound. Tables for Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 730569, this compound. PubChem. [Link]

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1108156, 4-methyl-N-[4-(morpholinosulfonyl)phenyl]benzamide. PubChem. [Link]

-

Pasha, M.A., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

-

Chemsrc. Benzamide,N-methyl-N-phenyl. Chemsrc. [Link]

-

National Institute of Standards and Technology. Benzamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. [Link]

-

BIOSYNCE. N-Methyl-N-phenylbenzamide CAS 1934-92-5. BIOSYNCE. [Link]

-

Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

- Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.

- Google Patents. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.

-

National Institute of Standards and Technology. Benzamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. [Link]

-

Wiley. 4-Methyl-N-(4-methylbenzyl)benzamide. SpectraBase. [Link]

-

National Institute of Standards and Technology. Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

-

Supporting Information. General procedure for preparation. ACS Publications. [Link]

-

de la Torre, B.G., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6843-6856. [Link]

-

Kiper, R.A. Properties of substance: N-phenylbenzamide. Chemister.ru. [Link]

-

Wiley. 4-Methylbenzamide. SpectraBase. [Link]

-

Chimirri, A., et al. (2001). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. Bioorganic & Medicinal Chemistry Letters, 11(6), 819-822. [Link]

-

Peng, K., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3379-3389. [Link]

-

Peng, K., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. [Link]

-

ChemBK. 4-Amino-N-methylbenzamide. ChemBK. [Link]

-

Oakwood Chemical. N-Methyl-N-phenylbenzamide. Oakwood Chemical. [Link]

Sources

- 1. This compound | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. N-phenylbenzamide [chemister.ru]

- 4. biosynce.com [biosynce.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzamide, 4-methyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 10. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 14. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-methyl-N-phenylbenzamide

Executive Summary

This technical guide provides a comprehensive analysis of the synthetic pathways leading to this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, offers detailed experimental protocols, and presents a comparative analysis of the primary synthetic methodologies. The focus is on providing actionable insights grounded in established chemical literature to facilitate both laboratory-scale synthesis and process development.

Introduction: Significance of the Amide Scaffold

This compound is a prototypical secondary amide that serves as a valuable building block and structural motif in numerous areas of chemical science. The inherent stability and defined geometry of the amide bond are crucial for its utility in medicinal chemistry, where it is a cornerstone of peptide mimetics and enzyme inhibitors, and in materials science for the development of novel polymers with tailored properties. A thorough understanding of its synthesis is therefore fundamental for any application-driven research.

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most prevalent and direct route to this compound is the acylation of aniline with a derivative of 4-methylbenzoic acid, a classic example of the Schotten-Baumann reaction.[1][2][3][4] This method is favored for its high efficiency and scalability.

Mechanistic Rationale: Activation and Nucleophilic Acyl Substitution

The reaction proceeds through a two-step sequence involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.

-

Carboxylic Acid Activation: 4-methylbenzoic acid is converted to its more electrophilic acyl chloride derivative, 4-methylbenzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride possesses a highly reactive carbonyl carbon, primed for nucleophilic attack.[5]

-

Amide Bond Formation: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of 4-methylbenzoyl chloride. This addition forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. A base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[6]

Experimental Protocol: Synthesis via Acyl Chloride

Step A: Preparation of 4-methylbenzoyl chloride

-

Materials: 4-methylbenzoic acid, thionyl chloride, anhydrous toluene.

-

Procedure:

-

Suspend 4-methylbenzoic acid (1.0 equivalent) in anhydrous toluene within a fume hood.

-

To this suspension, add thionyl chloride (1.2 equivalents) dropwise at ambient temperature.

-

Heat the mixture to reflux for 1-2 hours, monitoring for the cessation of HCl gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude 4-methylbenzoyl chloride is typically used in the subsequent step without further purification.

-

Step B: Synthesis of this compound

-

Materials: 4-methylbenzoyl chloride, aniline, triethylamine, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Upon completion, as monitored by Thin Layer Chromatography (TLC), perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Workflow Visualization: Schotten-Baumann Pathway

Caption: Synthesis via the Schotten-Baumann reaction.

Alternative Pathway: Direct Amide Coupling with Reagents

For substrates that may be sensitive to the conditions of acyl chloride formation, direct coupling of the carboxylic acid and amine using a coupling agent is a powerful alternative.[6] This approach is a mainstay in modern organic synthesis, particularly in the construction of complex molecules.

Mechanistic Rationale: In-Situ Activation

Coupling agents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group in situ.[7]

-

O-Acylisourea Formation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: Aniline then attacks the carbonyl carbon of this activated intermediate.

-

Product Formation: The resulting tetrahedral intermediate collapses to form the desired amide and a soluble urea byproduct. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can enhance reaction efficiency and suppress side reactions.[8][9]

Experimental Protocol: EDC/HOBt Mediated Coupling

-

Materials: 4-methylbenzoic acid, aniline, EDC, HOBt, N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Combine 4-methylbenzoic acid (1.0 equivalent), aniline (1.0 equivalent), HOBt (1.1 equivalents), and DIPEA (1.2 equivalents) in anhydrous DMF.

-

Cool the mixture to 0 °C.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Dilute the reaction mixture with ethyl acetate and perform an aqueous workup as previously described.

-

Dry, concentrate, and purify the product, typically via column chromatography.

-

Workflow Visualization: Direct Coupling Pathway

Caption: Direct amide synthesis using coupling reagents.

Comparative Analysis of Synthesis Pathways

| Feature | Schotten-Baumann (Acyl Chloride) | Direct Coupling (EDC/HOBt) |

| Reagents | Thionyl chloride, base | EDC, HOBt, base |

| Reaction Time | Faster (typically 2-6 hours) | Slower (typically 12-24 hours) |

| Conditions | Can be harsh (HCl byproduct) | Milder |

| Workup | Straightforward | Can be more complex due to urea byproduct |

| Cost | Generally more cost-effective | Reagents are more expensive |

| Ideal Application | Scalable synthesis of simple amides | Synthesis of complex, sensitive molecules |

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies. The choice between the Schotten-Baumann reaction and direct coupling is dictated by the specific requirements of the synthesis, including scale, substrate sensitivity, and economic considerations. For robust, large-scale production, the acyl chloride route is often preferred. For intricate, small-scale syntheses, the milder conditions and broad substrate scope of direct coupling methods are advantageous.

References

- Schotten–Baumann reaction. Grokipedia.

- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Schotten Baumann Reaction. BYJU'S. (2019, November 17).

- Amide Synthesis. Fisher Scientific.

- Chemistry Schotten Baumann Reaction. SATHEE.

- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

- Amide Synthesis. Fisher Scientific.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. byjus.com [byjus.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. Amide Synthesis [fishersci.it]

- 7. One moment, please... [chemistrysteps.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

Spectroscopic Profile of 4-methyl-N-phenylbenzamide: A Technical Guide for Researchers

Introduction

4-methyl-N-phenylbenzamide, a substituted aromatic amide, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural features, comprising a toluoyl group linked to an aniline moiety via an amide bond, give rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating resource, grounding its interpretations in established spectroscopic principles and authoritative references.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.02 | s | - | 1H | N-H |

| ~7.78 | d | 8.4 | 2H | H-2', H-6' |

| ~7.67 | d | 8.4 | 2H | H-2, H-6 |

| ~7.36 | t | 8.4 | 2H | H-3, H-5 |

| ~7.27 | d | 7.2 | 2H | H-3', H-5' |

| ~7.15 | t | 7.2 | 1H | H-4 |

| ~2.43 | s | - | 3H | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.[1]

Interpretation and Causality:

-

Amide Proton (N-H): The downfield singlet at approximately 8.02 ppm is characteristic of the amide proton. Its broadness can vary due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. The chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group.

-

Aromatic Protons: The spectrum displays a set of signals in the aromatic region (7.0-8.0 ppm).

-

The doublet at ~7.78 ppm corresponds to the two protons (H-2', H-6') on the 4-methylbenzoyl ring that are ortho to the carbonyl group. Their downfield shift is a result of the deshielding effect of the carbonyl.

-

The doublet at ~7.67 ppm is assigned to the two protons (H-2, H-6) on the N-phenyl ring that are ortho to the amide nitrogen.

-

The triplet at ~7.36 ppm represents the two meta protons (H-3, H-5) of the N-phenyl ring.

-

The doublet at ~7.27 ppm corresponds to the two protons (H-3', H-5') on the 4-methylbenzoyl ring that are meta to the carbonyl group.

-

The triplet at ~7.15 ppm is assigned to the para proton (H-4) of the N-phenyl ring.

-

-

Methyl Protons (-CH₃): The upfield singlet at ~2.43 ppm, integrating to three protons, is unequivocally assigned to the methyl group on the benzoyl ring. Its singlet nature is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~165.91 | C=O |

| ~142.41 | C-4' |

| ~138.18 | C-1 |

| ~132.18 | C-1' |

| ~129.48 | C-3', C-5' |

| ~129.13 | C-3, C-5 |

| ~127.17 | C-2', C-6' |

| ~124.50 | C-4 |

| ~120.35 | C-2, C-6 |

| ~21.59 | -CH₃ |

Note: These values are based on a spectrum recorded in CDCl₃.[1]

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The most downfield signal at ~165.91 ppm is characteristic of the amide carbonyl carbon, which is significantly deshielded.

-

Aromatic Carbons: The signals between 120 and 143 ppm correspond to the aromatic carbons. The quaternary carbons (C-1, C-1', and C-4') are typically weaker in intensity. The chemical shifts are influenced by the substituents on each ring. For instance, C-4' is shifted downfield due to the attachment of the methyl group.

-

Methyl Carbon (-CH₃): The most upfield signal at ~21.59 ppm is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is required. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H stretch | Amide |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl (-CH₃) |

| ~1650-1680 | C=O stretch (Amide I) | Amide |

| ~1510-1550 | N-H bend (Amide II) | Amide |

| ~1400-1600 | C=C stretch | Aromatic |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid vs. solution).

Interpretation and Causality:

-

N-H Stretch: A prominent absorption band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. Its position and shape can be affected by hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is observed below 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp absorption band around 1650-1680 cm⁻¹ is the characteristic Amide I band, arising primarily from the C=O stretching vibration. This is one of the most intense peaks in the spectrum.

-

Amide II Band (N-H Bend): The Amide II band, appearing in the 1510-1550 cm⁻¹ region, results from a combination of N-H in-plane bending and C-N stretching vibrations.

-

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are due to the C=C stretching vibrations within the two aromatic rings.

Experimental Protocol for FTIR Spectroscopy (KBr Wafer):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental composition. For this compound, the protonated molecule [M+H]⁺ is typically observed.

Data Summary:

The excellent agreement between the calculated and found m/z values confirms the molecular formula of the compound.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern

Proposed Fragmentation Pathway:

-

Molecular Ion (M⁺˙): The initial ionization event produces the molecular ion at m/z 211.

-

Formation of the 4-methylbenzoyl cation: A common fragmentation pathway for amides is the cleavage of the amide bond (α-cleavage). This would lead to the formation of the 4-methylbenzoyl cation at m/z 119, which is expected to be a prominent peak.

-

Formation of the phenyl radical and the protonated aniline ion: Cleavage can also result in the formation of a phenyl radical and the protonated 4-methylbenzamide fragment, or the 4-methylphenyl radical and the protonated benzanilide fragment.

-

Loss of CO from the 4-methylbenzoyl cation: The 4-methylbenzoyl cation (m/z 119) can further lose a neutral carbon monoxide (CO) molecule to form the tolyl cation at m/z 91.

-

Formation of the phenyl cation: The benzoyl portion of the molecule can lead to the formation of the benzoyl cation (if rearrangement occurs) at m/z 105, which can then lose CO to form the phenyl cation at m/z 77.

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample onto a suitable capillary column (e.g., a nonpolar column like DB-5). Use a temperature program to ensure good separation and peak shape.

-

MS Detection: The EI source energy is typically set to 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of approximately m/z 40-400.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The spectroscopic data presented in this technical guide provide a robust and self-consistent characterization of this compound. The NMR spectra offer a detailed blueprint of the carbon and proton skeleton, the IR spectrum confirms the presence of the key amide functional group and aromatic rings, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. By understanding and applying these spectroscopic principles and protocols, researchers can confidently identify and characterize this compound in their scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methylbenzamide. Retrieved from [Link]

-

Almeida, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19579–19588. [Link]

-

Li, Y., et al. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864–870. [Link]

-

Griffiths, J. R., & Smith, R. M. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry (Chichester, England), 27(5), 181–190. [Link]

Sources

- 1. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Solid-State Characterization

An In-depth Technical Guide to the Crystal Structure Analysis of 4-methyl-N-phenylbenzamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis, crystallization, and in-depth structural analysis of this compound. Moving beyond mere procedural lists, this document elucidates the causal logic behind experimental choices, ensuring a robust and reproducible approach to understanding the solid-state architecture of this important molecular scaffold.

This compound belongs to the N-phenylbenzamide class of compounds, a core moiety in numerous pharmacologically active agents and functional organic materials.[1][2][3] The therapeutic efficacy, stability, bioavailability, and manufacturability of a drug substance are intrinsically linked to its solid-state properties. Crystal structure analysis via single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the three-dimensional atomic arrangement, providing unparalleled insight into molecular conformation, intermolecular interactions, and crystal packing.[4][5] Understanding these features is not an academic exercise; it is a critical prerequisite for rational drug design, polymorph screening, and the development of stable, effective pharmaceutical formulations. This guide details the complete workflow, from chemical synthesis to advanced computational analysis, for characterizing the crystal structure of this compound.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is directly dependent on the perfection of the crystal used for data collection.

Synthesis of this compound

The most common and efficient synthesis route is the Schotten-Baumann reaction, involving the acylation of aniline with 4-methylbenzoyl chloride.

Rationale for Experimental Choices:

-

Reaction Type: Acylation is a robust and high-yielding reaction for amide bond formation.

-

Base (Pyridine): Pyridine serves a dual purpose. It acts as a nucleophilic catalyst and as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Solvent (Dichloromethane - DCM): DCM is chosen for its ability to dissolve both reactants and for its low boiling point, which facilitates easy removal during workup. It is also relatively inert under these reaction conditions.

-

Purification (Recrystallization): Recrystallization is a powerful technique for purifying solid organic compounds, effectively removing unreacted starting materials and side products.[6]

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM, approx. 30 mL).

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.05 eq.) in a small volume of DCM (approx. 10 mL). Add this solution dropwise to the stirred aniline solution over 20-30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acid, and finally with brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid.[7]

Growing Diffraction-Quality Single Crystals

Obtaining single crystals is often more of an art than a science, requiring patience and systematic experimentation with various solvents and techniques.[8][9] Slow evaporation is a reliable method for compounds like this compound.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, ethyl acetate, acetone, chloroform) to find one in which it is sparingly soluble at room temperature but readily soluble when heated. For this compound, ethyl acetate is a suitable choice.

-

Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by gently heating and stirring in a clean vial.

-

Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter, which can act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a drawer) and leave it undisturbed for several days to weeks.

-

Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a spatula or forceps.

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides definitive proof of a molecule's structure and its arrangement in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]

Data Collection, Solution, and Refinement Workflow

The overall process can be broken down into several computational steps following the initial diffraction experiment.[10][11]

Experimental & Computational Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. The cold stream minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. Data is collected by rotating the crystal in the X-ray beam (e.g., using Mo Kα radiation, λ = 0.71073 Å) and recording the diffraction spots on a detector over a series of frames.[4][12] A complete dataset usually requires 6-24 hours of collection time.[4]

-

Data Integration & Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and merged to produce a single reflection file.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group and unit cell dimensions.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small organic molecules, this is typically achieved using "direct methods."

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization process.[13][14] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using crystallographic R-factors (R1, wR2) and the Goodness of Fit (GooF).

Caption: SC-XRD Data Processing and Structure Refinement Workflow.

Structural Analysis of this compound

The refined Crystallographic Information File (CIF) contains the final atomic coordinates and is the source for all subsequent analysis. The data presented here is representative of a typical analysis based on known structures of N-phenylbenzamide derivatives.[15][16]

Crystallographic Data Summary

The fundamental parameters describing the crystal lattice are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO |

| Formula Weight | 211.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100(2) |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

(Note: Specific unit cell parameters are dependent on the determined crystal structure and would be inserted from the CIF file.)

Molecular Conformation

In the solid state, the this compound molecule is not planar. The two aromatic rings—the p-tolyl group and the N-phenyl group—are twisted relative to each other. The dihedral angle between the mean planes of these two rings is a critical conformational parameter, typically falling in the range of 50-70° for related structures.[16][17] This non-planar conformation is a result of minimizing steric hindrance between the ortho-hydrogens of the N-phenyl ring and the carbonyl oxygen of the amide linker.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is dominated by a robust intermolecular hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule.[16] This interaction is the primary directional force governing the assembly of molecules in the crystal lattice.

-

Interaction: N—H···O

-

Effect: This hydrogen bond links molecules head-to-tail, forming one-dimensional chains that propagate through the crystal. In the common P2₁/c space group, these chains often run along a specific crystallographic axis.

The self-assembly driven by this interaction is a hallmark of benzamide crystal structures and is fundamental to the stability of the crystal lattice.

Caption: N-H···O Hydrogen Bonding Chain Motif.

Computational Analysis: Hirshfeld Surface

While SC-XRD reveals the structure, Hirshfeld surface analysis provides a powerful quantitative and visual understanding of the intermolecular interactions that build that structure.[18][19] The analysis partitions crystal space, mapping the close contacts between molecules.

Methodology: The Hirshfeld surface is generated from the CIF file using specialized software (e.g., CrystalExplorer). The surface is colored based on a normalized contact distance (d_norm), where:

-

Red spots: Indicate contacts shorter than the van der Waals radii (strong interactions, e.g., hydrogen bonds).

-

White spots: Indicate contacts approximately equal to the van der Waals radii.

-

Blue spots: Indicate contacts longer than the van der Waals radii.[20]

Interpretation of Results for this compound:

-

d_norm Surface: The most prominent features are the bright red spots corresponding to the N-H···O hydrogen bonds, visually confirming their role as the primary interaction.

-

2D Fingerprint Plot: This plot summarizes all intermolecular contacts, providing a quantitative percentage contribution of each type of interaction to the overall crystal packing. For a typical organic molecule like this, the breakdown would be:

-

H···H contacts: Usually the largest contributor (>40%), representing the large surface area of hydrogen atoms.

-

O···H / H···O contacts: A significant contribution (e.g., 20-30%), quantitatively confirming the importance of the N-H···O hydrogen bonds.

-

C···H / H···C contacts: Representing weaker C-H···π and other van der Waals interactions.

-

C···C contacts: A smaller percentage, indicating potential weak π-π stacking interactions between aromatic rings of adjacent chains.

-

This quantitative breakdown is invaluable for comparing polymorphs, as different crystal forms will have distinct fingerprint plots reflecting their different packing arrangements and relative interaction energies.

Conclusion

The comprehensive analysis of this compound, integrating synthesis, single-crystal X-ray diffraction, and computational Hirshfeld surface analysis, provides a complete picture of its solid-state behavior. The molecular conformation is characterized by a significant twist between the two phenyl rings, while the crystal packing is unequivocally dominated by strong, directional N-H···O hydrogen bonds that assemble the molecules into one-dimensional chains. This multi-pillar approach, grounded in rigorous experimental protocol and validated by computational insight, is essential for professionals in drug development and materials science to control and engineer the solid-state properties of functional molecules, ultimately leading to more stable and efficacious products.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Costen, D. W., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 173–179. [Link]

-

PubChem. 4-methoxy-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. Benzamide,N-methyl-N-phenyl. [Link]

-

Saeed, A., et al. (2021). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega, 6(34), 22295–22306. [Link]

-

ResearchGate. Structure refinement: Some background theory and practical strategies. [Link]

-

Al-Omair, M. A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6249. [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58–61. [Link]

- Google Patents.

-

EPFL. Guide for crystallization. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

-

Semantic Scholar. SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). [Link]

-

Yang, Y., et al. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion–Coupling (EIC) reaction fail? Australian Journal of Chemistry, 75(12), 999-1007. [Link]

-

University of California, Irvine. SOP: CRYSTALLIZATION. [Link]

-

ResearchGate. 4-Chloro-N-phenylbenzamide. [Link]

-

Zhang, Q., et al. (2018). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. New Journal of Chemistry, 42(10), 8031-8039. [Link]

-

ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. [Link]

-

Muthu, K., et al. (2020). Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1202, 127270. [Link]

-

YouTube. Single Crystal X-Ray Diffraction Data Collection. [Link]

-

Formilan, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2445-2489. [Link]

-

Platypus Technologies. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

-

Wang, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503–3513. [Link]

-

ResearchGate. Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. [Link]

-

Price, S. L., & Zhu, Q. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 526–532. [Link]

-

Wilson, W. D., et al. (2022). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. ACS Infectious Diseases, 8(1), 162–177. [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

-

Jaskolski, M., & Dauter, Z. (2010). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 277(5), 1167–1178. [Link]

-

Akhter, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1026–1029. [Link]

-

University of Colorado Boulder. Crystallization. [Link]

-

Palatinus, L. Structure solution and refinement: introductory strategies. [Link]

-

PubChem. N-Methylbenzanilide. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. [Link]

-

Oxford Academic. Refinement of crystal structures. [Link]

-

Global Substance Registration System. 4-(CHLOROMETHYL)-N-4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)PHENYLBENZAMIDE HYDROCHLORIDE. [Link]

-

OlexSys. Structure Refinement. [Link]

Sources

- 1. Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. This compound | 6833-18-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 10. portlandpress.com [portlandpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure Refinement | OlexSys [olexsys.org]

- 15. This compound | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 4-Methyl-N-Phenylbenzamide Derivatives: A Compendium of Biological Activities and Therapeutic Potential

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 4-methyl-N-phenylbenzamide derivatives. It is structured to deliver not just data, but a causal understanding of the structure-activity relationships, mechanistic underpinnings, and the experimental validation of these promising compounds.

Part 1: Foundational Chemistry and Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for modification.[1] Its fundamental structure consists of a p-toluic acid moiety linked to an aniline via an amide bond. This arrangement provides a unique combination of rigidity and flexibility, with multiple sites available for functionalization to modulate physicochemical properties and biological targets.

Core Structure

The basic this compound structure is represented by the chemical formula C14H13NO.[2] The key to its diverse bioactivity lies in the strategic substitution on both the benzoyl and the N-phenyl rings. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological macromolecules.

General Synthesis Strategy

The synthesis of this compound derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the condensation of a substituted 4-methylbenzoyl chloride with a corresponding substituted aniline.

A representative synthetic workflow is outlined below. This multi-step process allows for the introduction of diverse functional groups, leading to a library of derivatives for biological screening.[3][4]

-

Step 1: Preparation of 4-(Chloromethyl)benzoyl chloride: Commercially available 4-methylbenzoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent (e.g., chloroform) under reflux conditions to yield the acid chloride.

-

Step 2: Amide Bond Formation: The resulting 4-(chloromethyl)benzoyl chloride is reacted with a chosen substituted aniline (e.g., 3-(trifluoromethyl)aniline) in a solvent such as dimethylformamide (DMF) at room temperature to form the core benzamide structure, such as 4-(chloromethyl)-N-(3-(trifluoromethyl)phenyl)benzamide.[4]

-

Step 3: Derivatization: The chloromethyl group at the 4-position serves as a reactive handle for further modification. For instance, it can be condensed with the potassium salt of a heterocyclic compound (e.g., a purine derivative) in DMF at elevated temperatures (80–90 °C) to yield the final target derivatives.[3]

-

Step 4: Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography. Structural confirmation is achieved through spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[3][4]

Caption: General synthetic workflow for this compound derivatives.

Part 2: Anticancer Activities

One of the most extensively investigated areas for this compound derivatives is their potential as anticancer agents. Research has demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various mechanisms, most notably protein kinase inhibition.[3][5]

Mechanism of Action: Protein Kinase Inhibition

Many small molecule kinase inhibitors (SMKIs) are ATP-competitive, binding to the active conformation of a kinase.[3] Derivatives of this compound have been designed to mimic this interaction. For example, by preserving the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introducing purine derivatives as substituents, researchers have created compounds that can act as potential inhibitors of protein kinases like PDGFRα, PDGFRβ, and ABL1 kinase.[3][5] The trifluoromethyl group often enhances hydrophobic interactions within the allosteric pocket of the kinase, improving binding affinity.[3]

Caption: Mechanism of action via receptor tyrosine kinase inhibition.

In Vitro Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of these derivatives against a panel of human cancer cell lines. The results demonstrate that specific substitutions can lead to potent and selective anticancer activity.

| Compound Reference | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Compound 7 | K562 (Leukemia) | 2.27 | [3] |

| HL-60 (Leukemia) | 1.42 | [3] | |

| OKP-GS (Renal) | 4.56 | [3] | |

| Compound 10 | K562 (Leukemia) | 2.53 | [3] |

| HL-60 (Leukemia) | 1.52 | [3] | |

| Derivative 4e | A549 (Lung) | 11.1 | [5] |

| HeLa (Cervical) | 9.8 | [5] | |

| MCF-7 (Breast) | 10.2 | [5] | |

| Derivative 4f | A549 (Lung) | 7.5 | [5][6] |

| HeLa (Cervical) | 9.3 | [5] | |

| MCF-7 (Breast) | 8.9 | [5] |

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.

Cell Cycle Analysis and Apoptosis Induction

Beyond simple cytotoxicity, mechanistic studies have shown that potent derivatives can influence the cell cycle. For instance, compounds 7 and 10 were found to induce cell cycle arrest at the G2/M phase in OKP-GS renal carcinoma cells, preventing cell division.[3] This arrest is often a precursor to apoptosis, a programmed cell death pathway that these compounds can trigger in a dose-dependent manner.[3]

-

Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 5×10³ cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for an additional 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.

Part 3: Antimicrobial and Antiviral Activities

The versatile benzamide scaffold has also been explored for its potential to combat infectious diseases. Derivatives have demonstrated activity against bacteria, fungi, and viruses.[7][8]

Antibacterial and Antifungal Activity

N-phenylbenzamide derivatives have been identified as potent antimicrobial agents.[7] Their mechanism is often attributed to their ability to penetrate the bacterial cell wall or to bind effectively to specific microbial enzyme receptors.[7] For example, certain N-benzamide derivatives have shown significant activity against E. coli and B. subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 and 6.25 µg/mL, respectively.[7] Other studies have synthesized derivatives of N-aryl-4-guanidinomethylbenzamide that exhibit potent bactericidal effects against a range of Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[9]

Antiviral Activity: Enterovirus 71 (EV71) Inhibition

A novel class of N-phenylbenzamide derivatives has been synthesized and identified as effective inhibitors of Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease.[8][10] One promising lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was active against multiple EV71 strains with IC₅₀ values in the low micromolar range (5.7–12 µM).[8][10] Importantly, this compound exhibited low cytotoxicity in Vero cells, resulting in a high selectivity index, which is a critical parameter for a viable antiviral drug candidate.[10]

Part 4: Anti-inflammatory and Other Bioactivities

Chronic inflammation is a key driver of many diseases, including cancer.[11][12] The development of agents that can modulate inflammatory pathways is a significant goal in drug discovery.

Anti-inflammatory Mechanism: PGE2 Inhibition

Derivatives such as 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides have demonstrated significant anti-inflammatory activity, in some cases superior to the standard drug indomethacin.[13][14] A key mechanism for this effect is the potent inhibition of Prostaglandin E2 (PGE2) synthesis.[13] PGE2 is a key mediator of inflammation, and its inhibition can alleviate inflammatory symptoms. Notably, the most active compounds also showed a significantly lower incidence of ulcers compared to indomethacin, suggesting a more favorable safety profile.[13][14]

Other Notable Activities

The therapeutic potential of this chemical family extends further:

-

Anticonvulsant Activity: 4-nitro-N-phenylbenzamides have been shown to be effective in maximal electroshock-induced seizure (MES) tests in mice, with N-(2-chloro-6-methylphenyl)-4-nitrobenzamide being three times more active than phenytoin in oral rat models.[15]

-

Antiprotozoal Activity: N-phenylbenzamide derivatives have been developed as DNA minor groove binders that target the kinetoplast DNA (kDNA) of trypanosomatid parasites, showing micromolar activity against Trypanosoma brucei.[16]

-

Antischistosomal Activity: Structure-activity relationship (SAR) studies have identified N-phenylbenzamides with electron-withdrawing groups as having potent activity against Schistosoma mansoni.[17]

Part 5: Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful platform for the discovery of new therapeutic agents. The ease of synthesis and the ability to systematically modify its structure allow for fine-tuning of biological activity across a wide spectrum of diseases. The derivatives have demonstrated compelling potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.

Future research should focus on:

-

Optimizing Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

-

In Vivo Efficacy: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.[18]

-

Computational Modeling: Utilizing molecular dynamic simulations and ADME predictions to rationally design next-generation derivatives with improved drug-like properties.[5]

The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious disease, and inflammatory disorders.

References

-

Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.[Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PMC.[Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.[Link]

-

Gong, Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.[Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC.[Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ResearchGate.[Link]

-

Shashank, et al. (2019). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. PMC.[Link]

-

Pasha, M. A., & Madhu, T. (2018). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. ResearchGate.[Link]

-

Krasavin, M., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.[Link]

-

Gong, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PMC.[Link]

-

Al-Abdullah, E. S., et al. (2025). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. PubMed.[Link]

-

Konno, F., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central.[Link]

- Author. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.

-

Malik, S. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. ResearchGate.[Link]

-

ChemSynthesis. (n.d.). N-phenylbenzamide. ChemSynthesis.[Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. DDDT.[Link]

-

Cloutier, F., et al. (2024). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. OUCI.[Link]

-

Kumar, P., et al. (2013). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PMC.[Link]

-

He, Y., et al. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. PubMed.[Link]

-

Chen, L., et al. (2007). Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. PubMed.[Link]

-

Kumar, P., et al. (2013). substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PubMed.[Link]

-

Cloutier, F., et al. (2024). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C14H13NO | CID 730569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]